Dilithium mercaptosuccinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58164-93-5 |
|---|---|
Molecular Formula |
C4H4Li2O4S |
Molecular Weight |
162.1 g/mol |
IUPAC Name |
dilithium;2-sulfanylbutanedioate |
InChI |
InChI=1S/C4H6O4S.2Li/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
BLPRYYGZISXPGI-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])S)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Dilithium Mercaptosuccinate and Its Derivatives
Direct Synthesis Approaches from Mercaptosuccinic Acid and Lithium Sources
Direct synthesis methods involve the reaction of mercaptosuccinic acid with a lithium-containing base to produce the dilithium (B8592608) salt. The choice of lithium source and reaction conditions is critical to achieving the desired product selectively. These methods are fundamental for producing the target compound for subsequent applications or for generating it in situ for further reactions.
One of the most direct routes to dilithium mercaptosuccinate is through the deprotonation of mercaptosuccinic acid using a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.org Organolithium reagents are powerful bases capable of deprotonating a wide array of weak Brønsted acids, including carboxylic acids and thiols. chemicalbook.com In the case of mercaptosuccinic acid, the protons on the two carboxylic acid groups are significantly more acidic than the proton on the thiol group. Consequently, the stoichiometric addition of two equivalents of n-BuLi results in the selective deprotonation of the carboxyl groups, yielding this compound.
The reaction is typically performed in an inert, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures, such as -78 °C. wikipedia.orgchemicalbook.com These cryogenic conditions are necessary to control the high reactivity of the alkyllithium reagent and to prevent undesirable side reactions, such as the degradation of the solvent by the base. wikipedia.org The successful formation of the dilithium salt is driven by the formation of the stable lithium carboxylate salts and the release of butane (B89635) as a volatile byproduct. chemicalbook.com
| Parameter | Description | Reference(s) |
| Reagents | Mercaptosuccinic acid, n-Butyllithium (n-BuLi) | wikipedia.org |
| Stoichiometry | 1 equivalent Mercaptosuccinic Acid : 2 equivalents n-BuLi | |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | chemicalbook.com |
| Temperature | Typically low temperatures, e.g., -78 °C | wikipedia.org |
| Product | This compound | |
| Byproduct | Butane | chemicalbook.com |
An alternative to using highly reactive organolithium reagents is the salt metathesis, or double displacement, reaction. wikipedia.org This classical inorganic method offers a safer and often more scalable approach to forming the desired dilithium salt. suny.edu The process generally involves two steps. First, mercaptosuccinic acid is neutralized with a non-lithium base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding disodium (B8443419) or dipotassium (B57713) mercaptosuccinate salt.
In the second step, this salt is dissolved in a suitable solvent and treated with a soluble lithium salt, commonly lithium chloride (LiCl) or lithium bromide (LiBr). The reaction is driven forward by the formation of a thermodynamically stable and often insoluble byproduct, such as sodium chloride (NaCl) or potassium chloride (KCl), which precipitates from the solution, shifting the equilibrium toward the formation of this compound. wikipedia.orgsuny.edu This method is particularly useful for obtaining the dilithium salt as an isolable, solid product.
| Method | Starting Materials | Driving Force | Advantages | Reference(s) |
| Direct Deprotonation | Mercaptosuccinic acid, n-Butyllithium | Formation of stable lithium carboxylates and volatile butane | High reactivity, suitable for in-situ generation | chemicalbook.com |
| Salt Metathesis | Disodium/Dipotassium mercaptosuccinate, Lithium chloride | Precipitation of insoluble salt (e.g., NaCl) | Safer reagents, easier product isolation, scalable | wikipedia.orgsuny.edu |
Synthesis of Functionalized Mercaptosuccinate-Containing Ligands and Polymers
The mercaptosuccinate structure is a versatile building block for creating more complex functional materials, including ligands for nanoparticles and monomer units for polymerization. acs.org In these syntheses, the thiol and carboxyl groups of mercaptosuccinic acid are used to anchor the molecule to surfaces or to form covalent bonds within a larger structure.
For instance, mercaptosuccinic acid is widely employed to functionalize the surface of gold nanoparticles (AuNPs). mdpi.commdpi.com In a typical synthesis, mercaptosuccinic acid acts as both a reducing agent for a gold salt (e.g., HAuCl₄) and as a capping ligand. mdpi.com The thiol group forms a strong bond with the gold surface, while the two carboxyl groups provide water solubility and a handle for further functionalization or for coordinating with other metal ions. mdpi.commdpi.com
Mercaptosuccinic acid is also a key monomer in the synthesis of functional polymers. It can undergo polycondensation reactions with diols, such as ethylene (B1197577) glycol, to form polyesters. researchgate.net These reactions create ester linkages between the carboxyl groups of the acid and the hydroxyl groups of the diol, leaving the thiol group as a pendant functionality along the polymer chain. researchgate.net Similarly, mercaptosuccinic acid can be used to modify natural polymers like cellulose (B213188). By converting the acid to its more reactive S-acetylmercaptosuccinic anhydride (B1165640) form, it can be grafted onto cellulose to create a thiolated polymer with enhanced mucoadhesive properties. nih.gov
Mechanistic Insights into Dilithium Salt Formation and Stability During Synthesis
Understanding the mechanism of dilithium salt formation is crucial for optimizing reaction conditions and ensuring product purity. When using alkyllithium reagents like n-BuLi, the reaction mechanism is influenced by the reagent's aggregation state. In hydrocarbon solvents, n-BuLi exists as hexameric or tetrameric clusters. wikipedia.org The addition of coordinating solvents like THF or additives such as tetramethylethylenediamine (TMEDA) breaks down these aggregates, increasing the basicity and reactivity of the reagent. chemicalbook.comuniurb.it The deprotonation proceeds stepwise, with the more acidic carboxylic protons being removed first.
The stability of the reagents and products during synthesis is a critical consideration. Alkyllithiums are thermally unstable and can react with many common solvents. For example, n-BuLi can deprotonate THF, especially at temperatures above -60 °C, leading to a ring-opening reaction that consumes the reagent and generates impurities. wikipedia.orguniurb.it This necessitates the use of cryogenic temperatures for clean reactions. The resulting this compound, being a dianionic species, is generally stable under these conditions but remains reactive toward electrophiles.
In salt metathesis, the mechanism is governed by the principles of solubility and equilibrium. The reaction is driven by the large lattice energy of the precipitating salt (e.g., NaCl), which makes its formation highly favorable thermodynamically. suny.edu This provides a strong driving force for the exchange of cations, leading to a high yield of the desired lithium salt, provided that the solvent system is chosen correctly to facilitate the precipitation of the byproduct. wikipedia.org
Synthetic Strategy Considerations for Diverse Research Applications
The choice of synthetic strategy for preparing this compound or its derivatives is dictated by the intended application. Each methodology offers distinct advantages and disadvantages that make it suitable for specific research contexts.
For in-situ generation and subsequent reactions: Direct deprotonation with n-BuLi is often preferred. It allows for the rapid and quantitative formation of the dilithium salt in solution, which can then be immediately used in further synthetic steps, such as in organometallic synthesis or as a polymerization initiator. aragen.com However, this approach requires specialized equipment for handling pyrophoric reagents and maintaining cryogenic temperatures. aragen.com
For isolation of a pure, solid salt: Salt metathesis is the more appropriate method. It avoids hazardous alkyllithiums and typically yields a solid product that can be isolated, purified by recrystallization, and fully characterized. wikipedia.orgsuny.edu This is essential for applications where a well-defined, high-purity starting material is required, such as in the preparation of cathode materials for lithium-ion batteries. eurekalert.orgnih.gov
For materials science and biomedical applications: The synthesis of functionalized ligands and polymers is key. Strategies often focus on modifying mercaptosuccinic acid to enhance its reactivity for grafting onto surfaces or incorporation into polymer backbones. mdpi.comnih.gov For example, converting a carboxyl group to a more reactive derivative (like an acid chloride or anhydride) or protecting the thiol group during polymerization are common considerations to ensure the desired structure is obtained. nih.gov The choice of strategy depends on whether the thiol or the carboxyl groups are intended to be the primary point of attachment or functionality in the final material.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography and Diffraction Studies
Determination of Molecular and Supramolecular Architectures (e.g., Dimeric, Trimeric, Polymeric)
Given the nature of the mercaptosuccinate dianion, which features two carboxylate groups and one thiolate group, it acts as a multidentate ligand. This structure promotes the formation of coordination polymers where lithium cations are bridged by the ligand to form extended networks. Lithium ions commonly exhibit a tetrahedral coordination geometry. nih.gov
The interaction between lithium cations and the carboxylate and thiolate functional groups can lead to various supramolecular assemblies. It is highly probable that dilithium (B8592608) mercaptosuccinate does not exist as a simple monomeric salt in the solid state. Instead, it is expected to form:
Polymeric Chains (1D): Ligands bridging lithium centers to form infinite chains.
Layered Sheets (2D): Chains linked together to create two-dimensional networks. rsc.org
Frameworks (3D): Interconnected sheets or chains resulting in a three-dimensional structure. rsc.org
The specific architecture is influenced by the coordination preferences of the lithium ions and the conformational flexibility of the mercaptosuccinate ligand. Analogous structures, such as lithium carboxylates and thiolates, frequently exhibit aggregation into dimeric, trimeric, or even hexanuclear arrangements in the solid state. nih.govresearcher.life
Analysis of Ligand Conformation, Stereochemistry, and Chelation Modes
The mercaptosuccinate ligand is flexible and can adopt various conformations. X-ray diffraction analysis would precisely determine the torsion angles along the carbon-carbon backbone, revealing the ligand's specific shape within the crystal.
As a multidentate ligand, mercaptosuccinate offers several potential coordination sites for the lithium cations: the oxygen atoms of the two carboxylate groups and the sulfur atom of the thiolate group. The process where a multidentate ligand binds to a central metal ion to form a ring structure is known as chelation. libretexts.orgebsco.com Possible chelation modes for the mercaptosuccinate ligand include:
Bidentate Chelation: A single lithium ion binding to both oxygen atoms of one carboxylate group, forming a four-membered ring.
Bridging Coordination: The carboxylate or thiolate groups bridging between two different lithium centers.
Multimodal Binding: A combination where one part of the ligand chelates a lithium ion while another part bridges to an adjacent metal center.
Investigation of Intermolecular Interactions and Crystal Packing
The stability of the crystal lattice is governed by a network of intermolecular forces. In dilithium mercaptosuccinate, the primary interactions are the strong ionic bonds between the Li⁺ cations and the negatively charged carboxylate (COO⁻) and thiolate (S⁻) groups.
Beyond these primary ionic interactions, the crystal packing would be influenced by:
Ion-Dipole Interactions: Between lithium ions and the polar carboxyl groups.
The way these polymeric chains or layers pack together determines the final crystal structure, influencing properties like density and stability. The principle of efficient crystal packing dictates that molecules arrange themselves to maximize attractive forces and minimize empty space.
Influence of Co-solvents and Auxiliary Ligands on Solid-State Structures
The choice of solvent for crystallization can significantly impact the resulting solid-state structure. mdpi.com If protic solvents like water or alcohols are used, they can be incorporated into the crystal lattice as co-ligands, directly coordinating to the lithium ions. This can alter the coordination geometry of the lithium centers and potentially change the entire supramolecular architecture. For instance, a structure that forms a 2D sheet in the absence of solvent might form a 3D framework when solvent molecules act as linkers between the sheets.
Similarly, the presence of other "auxiliary" ligands can lead to the formation of mixed-ligand coordination complexes. These auxiliary ligands would compete with the mercaptosuccinate and solvent molecules for coordination sites on the lithium ions, leading to entirely different and often more complex crystal structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For this compound, ¹H, ¹³C, and ⁷Li NMR studies provide complementary information about the ligand's structure, the carbon backbone, and the coordination state of the lithium ions, particularly in solution.
Application of ¹H, ⁷Li, and ¹³C NMR for Ligand and Complex Characterization
¹H NMR Spectroscopy: The proton NMR spectrum of the mercaptosuccinate moiety provides information about the electronic environment of the hydrogen atoms on the carbon skeleton. The spectrum would typically show two sets of signals corresponding to the methine proton (-CH(S)-) and the methylene (B1212753) protons (-CH₂-). The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would confirm the connectivity of the ligand. Deprotonation of the thiol and carboxylic acid groups to form the dilithium salt would cause a characteristic upfield or downfield shift of these proton signals compared to the free acid. chemicalbook.comhmdb.ca
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the mercaptosuccinate ligand. chemicalbook.com Distinct signals are expected for the two carboxylate carbons (COO⁻), the methine carbon (CH-S), and the methylene carbon (CH₂). The chemical shifts of the carboxylate carbons are particularly sensitive to coordination with the lithium ion and deprotonation, typically shifting significantly upon salt formation. hmdb.ca
⁷Li NMR Spectroscopy: Lithium has two NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being the more commonly used due to its higher natural abundance and sensitivity. northwestern.edujeolusa.com The ⁷Li NMR chemical shift is highly sensitive to the coordination environment of the lithium ion. nih.gov In solution, a single, sharp ⁷Li NMR signal would suggest that all lithium ions are in a chemically equivalent, rapidly exchanging environment. The appearance of multiple signals or significant line broadening could indicate the presence of different lithium species (e.g., solvent-separated ion pairs vs. contact ion pairs), aggregation (dimers or oligomers), or slow exchange processes on the NMR timescale. electrochem.org The typical chemical shift range for lithium is narrow, making it a sensitive probe for subtle changes in its electronic surroundings. northwestern.edu
| Nucleus | Expected Chemical Shift Range (ppm) | Information Obtained |
| ¹H | 2.5 - 4.0 | Ligand structure confirmation, electronic changes upon deprotonation. |
| ¹³C | 35 - 50 (Aliphatic C), 175 - 185 (Carbonyl C) | Carbon backbone structure, sensitivity of carboxylates to metal coordination. |
| ⁷Li | -2 to +2 (typical for diamagnetic Li⁺) | Lithium coordination environment, ion pairing, aggregation state in solution. |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides detailed insights into the molecular structure and bonding within this compound by probing the characteristic vibrational frequencies of its functional groups.
Assignment and Analysis of Thiolate and Carboxylate Vibrational Modes
The vibrational spectrum of this compound is characterized by distinct modes associated with its thiolate and carboxylate functionalities. The deprotonation of the thiol (S-H) and carboxylic acid (O-H) groups to form the dilithium salt results in the disappearance of the ν(S-H) stretching band (typically around 2550 cm⁻¹) and the broad ν(O-H) band of the carboxylic acid.
The most informative regions are dominated by the carboxylate and C-S vibrations.
Carboxylate (COO⁻) Modes: The carboxylate groups give rise to two primary stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). Strong absorptions for the asymmetric stretching mode typically appear in the 1550-1620 cm⁻¹ region, while weaker absorptions from the symmetric mode are found around 1400 cm⁻¹ wits.ac.za. The energy separation between these two modes (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination environment of the carboxylate group nih.govresearchgate.net.
Thiolate (C-S) Mode: The C-S stretching vibration, ν(C-S), is typically observed in the 600-700 cm⁻¹ range. The precise frequency and intensity of this band are sensitive to the conformation of the molecule and its coordination to the lithium ion.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | 1550 - 1620 | Sensitive to coordination environment wits.ac.za. |
| Carboxylate (COO⁻) | Symmetric Stretch (νₛ) | ~1400 | Used with νₐₛ to determine coordination mode wits.ac.za. |
| Thiolate (C-S) | C-S Stretch (ν(C-S)) | 600 - 700 | Indicates the presence of the thiolate bond. |
Detection of Metal-Ligand Coordination Signatures
The coordination of Li⁺ ions to the thiolate and carboxylate groups introduces distinct signatures in the vibrational spectrum. The interaction between the lithium cation and the carboxylate oxygens directly influences the νₐₛ(COO⁻) and νₛ(COO⁻) frequencies. The magnitude of the separation (Δν) between these bands can be correlated with the coordination mode researchgate.net:
Bidentate (Chelating or Bridging): A smaller Δν value is indicative of a more symmetric coordination where both oxygen atoms interact with metal ions.
Monodentate: A larger Δν value (>200 cm⁻¹) suggests that one oxygen atom is more strongly coordinated to the metal than the other, creating a greater asymmetry researchgate.net.
Furthermore, the formation of metal-ligand bonds gives rise to new, low-frequency vibrational modes. These bands, typically found below 500 cm⁻¹, correspond to the stretching and bending vibrations of the Li-O and Li-S bonds nih.gov. The detection of these modes, often more readily achieved with Raman spectroscopy, provides direct evidence of the coordination between the lithium ions and the mercaptosuccinate ligand.
Advanced Raman Techniques for Surface-Enhanced Analysis (SERS) in Materials Research
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for analyzing molecules adsorbed onto nanostructured metal surfaces, such as silver or gold nanoparticles mdpi.com. Mercaptosuccinic acid (MSA), the parent ligand of the title compound, is well-suited for SERS analysis due to the strong affinity of its thiol group for these metals nih.govnih.gov.
Research has shown that MSA chemisorbs onto silver and gold surfaces through both the deprotonated sulfur atom (thiolate) and one of the carboxylate groups oipub.com. This dual-point attachment forms a stable self-assembled monolayer. SERS is capable of providing detailed structural information about the adsorbed molecule within these monolayers. Key findings from SERS studies on related systems include:
Adsorption Confirmation: The absence of the ν(S-H) band in SERS spectra confirms that the molecule binds to the surface via a deprotonated thiolate group researchgate.net.
Orientation and Conformation: The relative intensities of different Raman bands can reveal the orientation of the adsorbed molecule with respect to the metal surface. For some thiols, specific conformers are observed to adsorb preferentially researchgate.net.
Environmental Sensitivity: SERS can detect changes in the local chemical environment. For example, the protonation state of the second, non-coordinating carboxylate group of mercaptosuccinic acid can be monitored by observing pH-dependent spectral changes oipub.comnih.gov.
This technique is invaluable in materials research for characterizing functionalized surfaces, understanding interfacial chemistry, and developing sensors.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Characterization of Electronic Transitions and Coordination Environment
Electronic spectroscopy probes the electronic structure of this compound and how it is affected by its coordination environment.
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of this compound is expected to be dominated by ligand-centered electronic transitions. These transitions likely involve the promotion of electrons from non-bonding (n) or pi (π) orbitals to anti-bonding pi (π) orbitals, such as n→π transitions associated with the carbonyl oxygens of the carboxylate groups and the sulfur atom of the thiolate. The coordination of lithium ions can perturb these electronic energy levels. This perturbation can lead to a shift in the absorption maxima; for example, binding of lithium ions to similar organic molecules has been shown to cause a blue shift (a shift to shorter wavelengths) in the UV spectrum researchgate.net. This effect is attributed to the stabilization of the ground-state electron orbitals upon coordination, which increases the energy gap for electronic excitation. Spectrophotometric methods have demonstrated the ability to distinguish between different concentrations of lithium salts in solution based on changes in the deep-UV absorption profile nih.gov.
Fluorescence Spectroscopy: Fluorescence in metal-organic compounds is often a ligand-based phenomenon, where excitation and emission occur primarily within the organic portion of the molecule rsc.org. The coordination of a metal ion can significantly modulate the fluorescence properties. The lithium ions in this compound can alter the fluorescence intensity (quantum yield) and lifetime of the mercaptosuccinate ligand. Depending on the specific nature of the coordination and the solvent environment, binding to a metal ion can either quench or enhance fluorescence. For instance, studies on other thiol-containing fluorescent probes have shown that interaction with metal ions can lead to significant fluorescence quenching mdpi.comnih.gov. Therefore, the fluorescence spectrum of this compound would be highly sensitive to its aggregation state and the solvation of the lithium ions, making it a potentially useful probe for studying its solution-state dynamics.
Investigation of Luminescence Properties in this compound Complexes
While direct studies on the luminescence of crystalline this compound are not extensively documented, the role of the mercaptosuccinate ligand in conferring luminescence to metal complexes and nanostructures is well-established. Mercaptosuccinic acid (MSA) is frequently employed as a capping agent in the synthesis of semiconductor nanocrystals, or quantum dots (QDs), where it plays a crucial role in the photoluminescence properties of the resulting complexes.
In the context of cadmium telluride (CdTe) nanocrystals, MSA serves as a stabilizing ligand that facilitates high photoluminescence quantum yields (QY). Research has demonstrated that MSA-capped CdTe nanocrystals can achieve QYs exceeding 70% over a broad pH range (5.0–8.0), with optimal conditions yielding QYs as high as 83%. nih.govplos.orgnih.govscienceopen.com The fluorescence emission is tunable, spanning the visible spectrum from green to red, by adjusting the particle size of the nanocrystals. plos.org The presence of both thiol and carboxylic acid groups in MSA allows for effective surface passivation of the CdTe core, which minimizes non-radiative recombination pathways and enhances luminescence efficiency.
Similarly, the mercaptosuccinate ligand has been shown to template the formation of silver nanoclusters (AgNCs) that exhibit aggregation-induced emission (AIE). acs.org In their dispersed state, MSA-templated AgNCs are weakly emissive with a quantum yield of approximately 0.1%. However, upon the introduction of certain metal ions, such as Zn²⁺, these nanoclusters assemble into rigid structures. This assembly restricts intramolecular vibrations and rotations, closing non-radiative decay channels and leading to a dramatic enhancement of photoluminescence. The resulting zinc-induced AgNC assembly becomes a highly luminescent, red-emitting species with a quantum yield of around 2% and a significant shift in the emission maximum from ~465 nm to ~670 nm. acs.org
| Complex/Nanostructure | Ligand | Emission Maximum | Quantum Yield (QY) |
|---|---|---|---|
| CdTe Nanocrystals | Mercaptosuccinic Acid (MSA) | Tunable (Green to Red) | >70% (up to 83%) |
| Silver Nanoclusters (AgNCs) | Mercaptosuccinic Acid (MSA) | ~465 nm | ~0.1% |
| Zn²⁺-induced AgNC Assembly | Mercaptosuccinic Acid (MSA) | ~670 nm | ~2% |
Assessment of Ligand-to-Metal Charge Transfer Phenomena
Ligand-to-metal charge transfer (LMCT) is an electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. researchgate.netlibretexts.org This process results in the formal reduction of the metal center and oxidation of the ligand. libretexts.orgnsf.gov LMCT transitions are typically observed in complexes where the metal is in a high oxidation state and the ligand has relatively high-energy lone pair electrons. researchgate.net The resulting absorption bands in the UV-visible spectrum are characteristically intense. researchgate.netlibretexts.org
In a hypothetical this compound complex, the mercaptosuccinate dianion possesses potential donor sites for LMCT. The sulfur atom of the thiolate group and the oxygen atoms of the two carboxylate groups have lone pair electrons that could, upon photoexcitation, be transferred to a suitable metal orbital. For an LMCT to occur with lithium(I), which has a very high reduction potential and no low-lying empty d-orbitals, the transition would be extremely high in energy and is generally not observed.
However, in complexes with transition metals that are more easily reduced, the mercaptosuccinate ligand could readily participate in LMCT. For instance, in an Fe(III)-mercaptosuccinate complex, an electron could be transferred from a sulfur or oxygen-based orbital on the ligand to an empty or partially filled d-orbital on the Fe(III) center, transiently forming Fe(II) and a mercaptosuccinate radical. Such LMCT processes are known for Fe(III) complexes with carboxylate and other oxygen-containing ligands. nih.gov The energy of this transition would be indicative of the ease of reduction of the metal center and the ease of oxidation of the mercaptosuccinate ligand.
X-ray Photoelectron Spectroscopy (XPS) and Other Surface-Sensitive Techniques
Determination of Surface Chemical Composition and Elemental Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the top 1-10 nanometers of a material's surface. azooptics.com When applied to surfaces functionalized with mercaptosuccinate, XPS can provide detailed information about the bonding environment of carbon, oxygen, and sulfur.
For a layer of mercaptosuccinic acid, the C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different carbon environments: C-C/C-H bonds, C-S bonds, and the O=C-O of the carboxyl groups. The O 1s spectrum would show components related to the carbonyl (C=O) and hydroxyl (C-OH) oxygens of the carboxylic acid, or a single peak for the carboxylate (COO⁻) if deprotonated.
The S 2p spectrum is particularly informative. For mercaptosuccinic acid, the S 2p₃/₂ peak for a thiol group (R-SH) would appear at a specific binding energy. If the mercaptosuccinate is bonded to a metal surface, such as gold, through the sulfur atom, this peak shifts to a lower binding energy, characteristic of a thiolate (R-S⁻) species. researchgate.net This shift confirms the covalent attachment of the ligand to the surface via the sulfur atom. The presence of any higher binding energy components in the S 2p spectrum could indicate oxidation of the sulfur to sulfinates or sulfonates.
| Element (Core Level) | Functional Group | Expected Chemical State / Peak | Significance |
|---|---|---|---|
| S (2p) | Thiol (-SH) | Thiol peak | Indicates unbound or physisorbed MSA. |
| S (2p) | Thiolate (-S⁻) | Thiolate peak (lower binding energy) | Confirms covalent bonding to a metal surface. |
| O (1s) | Carboxylic Acid (-COOH) | Two peaks (C=O, C-OH) | Indicates protonated carboxyl groups. |
| O (1s) | Carboxylate (-COO⁻) | Single peak | Indicates deprotonated state or bonding to surface via carboxyls. |
| C (1s) | -COOH / -COO⁻ | Highest binding energy C peak | Identifies the carboxyl carbon. |
Elucidation of Ligand-Surface Interaction Mechanisms in Heterogeneous Systems
XPS is instrumental in elucidating how mercaptosuccinate ligands interact with and organize on surfaces. By analyzing the core-level spectra of the ligand's constituent elements and the substrate, the nature of the chemical bond between the ligand and the surface can be determined.
When mercaptosuccinic acid is used to functionalize a metal oxide surface, the interaction can occur through either the thiol group or the carboxylic acid groups. XPS analysis of the O 1s, S 2p, and the metal core levels can distinguish between these modes. If the ligand binds through its carboxylate groups, a shift in the substrate's metal oxide peaks might be observed, alongside the appearance of a single carboxylate peak in the O 1s spectrum, indicating a bidentate or bridging coordination. nih.gov Conversely, if the interaction is primarily through the thiol group, the S 2p spectrum will show the characteristic shift to a thiolate species, while the O 1s spectrum might retain its carboxylic acid signature. This detailed analysis allows for a precise understanding of the formation of self-assembled monolayers (SAMs) and their orientation on various substrates.
Advanced Electron Microscopy Techniques for Morphological and Nanoscale Structural Analysis
Advanced electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are essential for analyzing the morphology and nanoscale structure of materials involving this compound. While imaging of the molecular compound itself is challenging, TEM is widely used to characterize nanoparticles and nanostructures that are stabilized or functionalized by the mercaptosuccinate ligand.
In studies of MSA-functionalized gold nanoparticles (AuNPs), TEM images reveal that the resulting nanoparticles typically have a spherical morphology. mdpi.commdpi.com High-resolution TEM can provide detailed information on the particle size distribution and can even visualize the crystalline lattice of the metallic core. For instance, MSA-stabilized AuNPs have been synthesized with average diameters around 20 nm. mdpi.com The presence of the MSA capping layer can sometimes be inferred from a faint shell around the dense nanoparticle core. mdpi.com
Similarly, for MSA-coated CdTe quantum dots, TEM is used to confirm the formation of nanocrystals and to measure their average size, which typically ranges from 2 to 5 nm. ingentaconnect.com This morphological information is critical as it directly correlates with the quantum confinement effects that govern the luminescent properties of the quantum dots.
| Nanostructure | Stabilizing Ligand | Microscopy Technique | Observed Morphology | Average Size |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Mercaptosuccinic Acid (MSA) | TEM | Spherical | 19.9 ± 7.1 nm |
| Cadmium Telluride (CdTe) QDs | Mercaptosuccinic Acid (MSA) | TEM | Spherical Nanocrystals | 2–5 nm |
Coordination Chemistry and Ligand Interaction Mechanisms
Detailed Analysis of Lithium-Sulfur and Lithium-Oxygen Bonding Interactions
Lithium-Oxygen (Li-O) Bonding : The primary interaction occurs between the hard acid Li⁺ ion and the hard base oxygen atoms of the two carboxylate groups. This bonding is predominantly electrostatic in nature. In lithium-sulfur batteries, the functionalization of surfaces with oxygen-containing groups has been shown to enhance the interaction with lithium polysulfides through the formation of Li-O bonds, highlighting the strength of this interaction nih.gov. The bonding typically involves σ-type coordination, where the ligand donates a pair of electrons to the metal center libretexts.org.
Lithium-Sulfur (Li-S) Bonding : The interaction between Li⁺ and the soft base sulfur atom of the thiol group is weaker than the Li-O bond. Computational studies on lithium-sulfur systems show that amino, hydroxyl, and ether groups, which are electron donors, form strong bonds by donating electrons to lithium atoms nih.gov. The thiol group in mercaptosuccinate can participate in similar interactions. Density Functional Theory (DFT) investigations into anchoring materials for lithium polysulfides help in understanding the mechanistic details of these chemical interactions rsc.org. In some complex systems, the interaction can lead to the formation of a bridged structure, such as Li–S–X, where X is another atom mdpi.com.
The relative contribution of Li-O and Li-S bonding dictates the preferred coordination geometry and the stability of the formed complexes. The hard-soft acid-base (HSAB) principle suggests a stronger affinity of Li⁺ for the oxygen donors.
Chelation Modes and Denticity of the Mercaptosuccinate Ligand (Monodentate, Bidentate, Bridging)
The term "denticity" refers to the number of donor atoms in a ligand that bind to a central metal ion wikipedia.orglibretexts.org. The mercaptosuccinate anion is a versatile, multifunctional ligand capable of exhibiting various chelation modes and denticities depending on the coordination environment .
Monodentate : The ligand can bind to a lithium ion through a single donor atom. This can occur via one of the carboxylate oxygens or the sulfur atom of the thiol group researchgate.netpurdue.edu. This mode is less common when other, more stable chelation is possible.
Bidentate : The ligand can bind to a single lithium ion through two donor atoms, forming a chelate ring. This "claw-like" grip, known as the chelate effect, results in a more thermodynamically stable complex compared to monodentate binding libretexts.orglibretexts.org. For mercaptosuccinate, several bidentate modes are possible:
S, O Chelation : Involving the sulfur atom and an oxygen atom from the adjacent carboxylate group.
O, O Chelation : Involving one oxygen atom from each of the two carboxylate groups. Studies on other metal complexes have shown that the coordination sites are metal-dependent; for instance, with Pb²⁺ and Cd²⁺, coordination occurs through one oxygen and one sulfur atom arizona.edu.
Bridging : The mercaptosuccinate ligand can act as a bridging ligand, where it coordinates to two or more different metal centers simultaneously wikipedia.orgstackexchange.com. Given its three potential donor sites (two carboxylate groups and one thiol group), it can bridge lithium ions, leading to the formation of polynuclear complexes or coordination polymers.
The actual coordination mode adopted depends on factors such as the metal-to-ligand ratio, pH, and the solvent used chemrevlett.comrsc.org.
Quantitative Assessment of Metal-Ligand Binding Affinity and Stability Constants (In Vitro Studies)
The thermodynamic stability of metal-ligand complexes in solution is quantified by stability constants (log K) wikipedia.org. These constants are crucial for understanding the strength of the metal-ligand interaction. Potentiometric pH titration is a common in vitro method used to determine these constants for complexes involving ligands like mercaptosuccinic acid researchgate.net.
While specific stability constants for dilithium (B8592608) mercaptosuccinate are not extensively documented in readily available literature, data from studies on mercaptosuccinic acid with other metal ions can illustrate the principles of these measurements. These studies often maintain a constant ionic strength and use computer programs like MINIQUAD75 to analyze titration data and refine complex formation models chemrevlett.com. For example, the stability constants for complexes of Co(II), Ni(II), and Cu(II) with mercaptosuccinic acid have been determined pH-metrically . Another study used NMR spectroscopy to calculate formation constants for the complexation of methylmercury (B97897) by various thiols, including mercaptosuccinic acid cdnsciencepub.com.
The table below shows representative stability constant data for mercaptosuccinic acid (MSA) with various divalent metal ions, as determined by potentiometric studies.
| Metal Ion | log K₁ | log K₂ | Reference |
|---|---|---|---|
| Co(II) | 7.85 | 6.10 | |
| Ni(II) | 9.05 | 7.25 | |
| Cu(II) | 11.20 | 8.90 |
This table presents stability constants for mercaptosuccinic acid with other metal ions to illustrate the concept of quantitative assessment.
Formation and Characterization of Polylithium and Mixed-Metal Complexes
The multidentate nature of the mercaptosuccinate ligand facilitates the formation of complex structures, including polylithium and mixed-metal species.
Polylithium Complexes : The ability of the mercaptosuccinate ligand to act as a bridging ligand allows for the formation of polylithium complexes, where multiple lithium ions are linked together by the ligand. The carboxylate and thiol groups can coordinate to different lithium ions, creating extended one-, two-, or three-dimensional networks.
Mixed-Metal Complexes : Mercaptosuccinic acid is known to form mixed-metal complexes. Studies have investigated ternary systems where mercaptosuccinic acid acts as a primary ligand in complexes containing transition metals like Co(II), Ni(II), and Cu(II) alongside a secondary ligand . The biological activity of a ligand can be enhanced when it is part of a mixed-ligand metal complex researchgate.net. The synthesis and characterization of such complexes often involve spectroscopic and potentiometric methods to elucidate their structure and stability depauw.edu.
Influence of Solvent, pH, and Ionic Strength on Coordination Chemistry
The coordination environment is highly sensitive to external conditions, which can significantly alter the structure and stability of dilithium mercaptosuccinate complexes.
Influence of Solvent : The solvent plays a critical role in coordination chemistry, influencing everything from reaction kinetics to the final crystal structure rsc.org. The polarity of the solvent can affect ligand-ligand interactions and the screening of charges polito.it. For instance, a space-demanding solvent can force metal ions to adopt lower coordination numbers nih.gov. The solubility of mercaptosuccinic acid itself varies significantly with solvent composition and temperature, which in turn affects complex formation researchgate.net. The free energy penalties associated with extracting ligands from their solvation environments to form a complex are a key factor in coordination nih.govnih.gov.
Influence of pH : The pH of the solution is a dominant factor because the mercaptosuccinate ligand has multiple ionizable groups (two carboxylic acid groups and one thiol group). The protonation state of these groups is pH-dependent, which determines their availability to coordinate with lithium ions chemrevlett.com. At low pH, the groups are protonated and less available for binding. As the pH increases, these groups deprotonate, becoming potent donor sites. Titration studies show that complex formation often begins at a specific pH . The pH can even control the dimensionality of the resulting coordination polymer, with higher pH levels often leading to structures with higher dimensions and connectivity researchgate.net.
Influence of Ionic Strength : Ionic strength is a crucial parameter in studies of complex formation in solution chemrevlett.comresearchgate.net. It affects the activity of ions and can influence electrostatic interactions. An increase in ionic strength can reduce charge repulsion and alter the flexibility of ligands, thereby affecting the stability of the complex mdpi.com. For this reason, experimental determinations of stability constants are typically performed at a constant ionic strength to ensure reproducible and comparable results .
Stereochemical Aspects of Ligand Coordination and Chiral Induction
Mercaptosuccinic acid is a chiral molecule, existing as two enantiomers (R and S) . This chirality can have significant stereochemical implications for its coordination complexes.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
There are no available DFT studies that report on the electronic structure and bonding of Dilithium (B8592608) mercaptosuccinate.
Prediction of Optimized Geometries and Energetics of Complexes
Specific predictions of optimized geometries and the energetics of Dilithium mercaptosuccinate complexes from DFT calculations have not been found in the searched literature.
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity descriptors for this compound is not available. Such analyses are crucial for understanding a molecule's reactivity but depend on prior DFT calculations. nih.govbhu.ac.inmdpi.com
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Dynamic Interactions
No published MD simulation studies were found that describe the behavior of this compound in solution or its dynamic interactions with solvent molecules.
Computational Modeling of Ligand-Metal Interaction Geometries and Preferred Coordination Numbers
Computational models detailing the interaction geometries between lithium and the mercaptosuccinate ligand, or predicting the preferred coordination numbers, are not present in the available literature.
Elucidation of Reaction Pathways and Transition States in this compound Chemistry
There are no computational studies that elucidate potential reaction pathways or identify transition states for chemical reactions involving this compound. researchgate.netnih.gov
Analytical Methodologies for Research Scale Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for assessing the purity of dilithium (B8592608) mercaptosuccinate and analyzing it within complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of dilithium mercaptosuccinate, a non-volatile salt. The method's versatility allows for the separation, identification, and quantification of the mercaptosuccinate anion from its precursors, degradation products, and other impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar organic acids like mercaptosuccinic acid. researchgate.netmerckmillipore.comshimadzu.com In this approach, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. To achieve adequate retention and sharp peak shapes for anionic compounds like mercaptosuccinate, the mobile phase is often acidified to suppress the ionization of the carboxyl groups. shimadzu.com Alternatively, ion-pairing chromatography can be employed, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, enhancing its retention on the reversed-phase column. researchgate.net
Detection is commonly achieved using a UV detector, as the carboxyl groups exhibit some absorbance at low wavelengths. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). acs.org Method validation for related thiol compounds in various matrices has demonstrated good linearity, accuracy, and precision, with low limits of detection (LOD). researchgate.netacs.org For instance, an HPLC method for determining thioacetic acid in meso-2,3-dimercaptosuccinic acid (DMSA) achieved LOD values as low as 0.001%. researchgate.net
Table 1: Representative HPLC Conditions for Analysis of Mercaptosuccinic Acid and Related Thiols
| Parameter | Condition 1 (Mercaptosuccinic Acid) researchgate.net | Condition 2 (Aliphatic Thiols) nih.gov | Condition 3 (Wine Thiols) acs.org |
|---|---|---|---|
| Column | Reversed-Phase C18 (e.g., Kromasil 100-5-C18) | Reversed-Phase C18 | Reversed-Phase C18 (e.g., Alltima C18, 5 µm) |
| Mobile Phase | Water/Acetonitrile/Octylamine (90:10:0.05), pH adjusted to 7.8-8.0 with phosphoric acid | Acetonitrile/0.05 M Phosphate buffer pH 3.0 (Gradient) | Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B) (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.2 mL/min |
| Detection | UV (210 nm) | UV (273 nm, post-derivatization with Ethacrynic Acid) | Tandem Mass Spectrometry (MS/MS) |
| Temperature | 30°C | Room Temperature | 25°C |
Gas Chromatography (GC) Coupled with Detection Systems
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. wur.nl this compound, being an ionic salt, is non-volatile and cannot be directly analyzed by GC. Therefore, a derivatization step is mandatory to convert the mercaptosuccinate moiety into a volatile and thermally stable analogue.
The derivatization process typically targets the polar functional groups: the thiol (-SH) and the two carboxylic acid (-COOH) groups. A common approach is esterification of the carboxyl groups followed by alkylation of the thiol group. Extractive alkylation, for instance, can be used to convert thiols into more stable and volatile derivatives, such as pentafluorobenzyl (PFB) derivatives, which also enhances their detectability. nih.gov Derivatization not only increases volatility but also improves chromatographic behavior and can enhance detector response. nih.govgoogle.com
Following separation on the GC column, various detection systems can be employed. A Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) offers high selectivity for sulfur-containing compounds. wur.nl For definitive identification and structural information, a Mass Spectrometer (MS) is the detector of choice (GC-MS), providing both mass information and fragmentation patterns of the derivatized analyte. nih.govgoogle.com
Table 2: GC Derivatization and Detection Strategies for Thiol Compounds
| Derivatization Agent | Target Functional Group | GC Detector | Advantages | Reference |
|---|---|---|---|---|
| Pentafluorobenzyl bromide (PFBBr) | Thiol (-SH) | MS (NICI mode) | Improves stability, chromatographic behavior, and mass spectrometric response. nih.gov | nih.gov |
| Maleimide Compounds | Thiol (-SH) | MS | Protects the thiol group, improves stability, and increases the boiling point, allowing for large volume injection. google.com | google.com |
| Iodine-Azide Reaction | Thiol (-SH), Sulfide (-S-) | (Post-column reaction) | Catalytic determination of divalent sulfur compounds. acs.org | acs.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for the characterization of this compound, providing precise information on its molecular weight and structure. Soft ionization techniques are particularly crucial for analyzing this type of salt without causing extensive fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and ionic compounds like this compound. wikipedia.org It generates ions directly from a solution, which allows for the retention of solution-phase information into the gas phase. wikipedia.org This method overcomes the propensity of macromolecules to fragment upon ionization. wikipedia.org
For the analysis of this compound, ESI-MS would typically be operated in the negative ion mode to detect the mercaptosuccinate dianion ([C₄H₄O₄S]²⁻) at a mass-to-charge ratio (m/z) of approximately 74. Alternatively, singly charged species such as the hydrogen mercaptosuccinate ion ([C₄H₅O₄S]⁻) at an m/z of around 149 might be observed depending on the solution's pH. In positive ion mode, lithiated adducts such as [Li(C₄H₄O₄S)]⁻ or [Li₃(C₄H₄O₄S)]⁺ could potentially be detected.
Tandem mass spectrometry (ESI-MS/MS) can be used to gain structural information by inducing fragmentation of a selected precursor ion. txst.edunih.gov For the mercaptosuccinate anion, characteristic fragmentation patterns would involve the loss of small neutral molecules like H₂O, CO, and CO₂. The fragmentation of organosulfur compounds often involves the loss of sulfur-containing radicals or molecules. txst.edu
Table 3: Predicted Ions for this compound in ESI-MS
| Ion Species | Formula | Ionization Mode | Predicted m/z (approx.) |
|---|---|---|---|
| Mercaptosuccinate Dianion | [C₄H₄O₄S]²⁻ | Negative | 74 |
| Hydrogen Mercaptosuccinate Anion | [C₄H₅O₄S]⁻ | Negative | 149 |
| Lithiated Mercaptosuccinate Anion | [Li(C₄H₄O₄S)]⁻ | Negative | 155 |
| Trilithiated Mercaptosuccinate Cation | [Li₃(C₄H₄O₄S)]⁺ | Positive | 169 |
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Reaction Monitoring
Desorption Electrospray Ionization (DESI) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal to no sample preparation. wikipedia.orgpnnl.gov In DESI-MS, a solvent electrospray is directed at a sample surface, and the desorbed secondary ions are then analyzed by the mass spectrometer. wikipedia.org
This technique is particularly powerful for real-time reaction monitoring. nih.govacs.org For the synthesis of this compound, DESI-MS could be used to monitor the reaction progress directly from the solid state or from a solution deposited on a surface. nih.govacs.org By tracking the decrease in the intensity of reactant signals (e.g., mercaptosuccinic acid) and the concurrent increase in the product signal (this compound), detailed kinetic profiles of the reaction can be established. nih.gov This approach provides insights into reaction rates, mechanisms, and the formation of any intermediates or byproducts. pnnl.gov The precision for quantitative analyses of reaction degrees using DESI-MS has been reported with relative standard deviations (RSDs) around 5% to 12%. nih.gov
Electrochemical Methods for Redox Behavior and Coordination States
Electrochemical methods are employed to investigate the electron transfer properties of this compound, providing critical information about its redox behavior and the influence of lithium coordination on the thiol group.
Cyclic Voltammetry (CV) is a primary technique for this purpose. In a CV experiment, the potential of a working electrode is scanned linearly versus time, and the resulting current from the analyte's oxidation or reduction is measured. For this compound, CV can be used to probe the oxidation of the thiolate group to form a disulfide or other oxidized sulfur species. The potential at which this oxidation occurs provides information about the compound's stability against oxidation.
Studies on related metal-thiolate complexes show that the nature of the metal cation significantly influences the redox potentials of the thiolate. nih.gov Stronger interactions between the metal and the thiolate can shift the oxidation potential to more positive values. nih.gov The electrochemical stability of thiolate self-assembled monolayers (SAMs) on electrode surfaces has been extensively studied, revealing that reductive and oxidative desorption potentials define the stable potential window for the molecule. researchgate.netrsc.org
The coordination state of this compound in solution can also be inferred from electrochemical data. Changes in the coordination environment around the lithium ions, or interactions between mercaptosuccinate molecules, can lead to shifts in redox potentials or changes in the shape of the voltammogram. Combining experimental techniques like CV with theoretical approaches such as Density Functional Theory (DFT) can provide a deeper understanding of the redox potentials and the electronic structure of the complex. nih.govhw.ac.uk
Table 4: Electrochemical Properties of Relevant Thiol and Metal-Thiolate Systems
| System | Electrochemical Technique | Key Finding | Reference |
|---|---|---|---|
| Benzenethiolate with various metal cations (Mg²⁺, Ca²⁺, Zn²⁺) | Cyclic Voltammetry | Metal cations shift the oxidation potential of the thiolate to more positive values due to strong metal-thiolate interactions. nih.gov | nih.gov |
| Glutathione (GSH) | Differential Pulse Voltammetry | An electrochemical probe was developed for the sensitive determination of thiols based on the peak current decrease upon reaction. nih.gov | nih.gov |
| Copper complexes with redox-active ligands | Cyclic Voltammetry | Complexes display reversible one-electron transfer processes associated with the ligand. nih.gov | nih.gov |
| Aromatic Thiol SAMs on Gold | Cyclic Voltammetry, ATR-SEIRAS, SPR | The stable potential window is defined by reductive and oxidative desorption, which is influenced by solvent and pH. rsc.org | rsc.org |
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of a solution-phase species. In a CV experiment, the potential of a working electrode is ramped linearly versus time in a cyclic manner (i.e., triangular waveform), and the resulting current is measured as a function of the applied potential. For this compound, CV provides valuable information about the oxidation potential of its thiol group.
The fundamental process involves the oxidation of the mercaptosuccinate's sulfhydryl (-SH) group, typically leading to the formation of a disulfide bond (S-S). This is a key reaction for many organosulfur compounds. acs.org The resulting voltammogram would be expected to show an anodic (oxidation) peak during the forward scan, corresponding to this process. The peak potential provides qualitative information about the thermodynamics of the electron transfer process, while the peak current is directly proportional to the concentration of the analyte in the solution, allowing for quantification. nist.govscribd.com
In a typical research application, a series of standard solutions of this compound would be prepared and analyzed. The peak currents from their respective voltammograms would be plotted against concentration to generate a calibration curve. The concentration of an unknown sample can then be determined by interpolating its measured peak current on this curve.
Table 1: Hypothetical Cyclic Voltammetry Data for this compound Quantification Illustrative data for a CV experiment showing the relationship between concentration and the anodic peak current. The experiment is conducted using a glassy carbon working electrode at a scan rate of 100 mV/s.
| Concentration (mM) | Anodic Peak Potential (V vs. Ag/AgCl) | Anodic Peak Current (µA) |
| 1.0 | 0.45 | 5.2 |
| 2.5 | 0.46 | 12.8 |
| 5.0 | 0.46 | 25.9 |
| 7.5 | 0.47 | 38.5 |
| 10.0 | 0.48 | 51.1 |
Coulometry
Coulometry is an analytical method for determining the amount of a substance by measuring the total charge (in coulombs) consumed or produced during an electrochemical reaction. It is an absolute method, as it is based on Faraday's laws of electrolysis, which state that the amount of chemical change is directly proportional to the quantity of electricity passed.
For the quantification of this compound, controlled-potential or constant-current coulometry can be employed to oxidize the thiol group. nih.gov In this process, an exhaustive electrolysis of the sample is performed. The total charge (Q) required to completely oxidize the thiol groups in the sample is measured. According to Faraday's law, Q = nFN, where:
n is the number of electrons transferred per molecule (for thiol to disulfide oxidation, n=1 per thiol group).
F is the Faraday constant (approximately 96,485 C/mol).
N is the total number of moles of the analyte in the sample.
By measuring Q, the number of moles (N) of this compound can be calculated directly without the need for a calibration curve, which is a key advantage of this technique. This method is highly accurate and is often used for the certification of standard reference materials.
Table 2: Example Coulometric Titration Data for this compound Illustrative data from a constant-current coulometric titration of this compound samples, where the endpoint is detected potentiometrically.
| Sample ID | Sample Volume (mL) | Charge Consumed (C) | Calculated Moles of Thiol (µmol) |
| DMS-01 | 5.00 | 0.0482 | 0.500 |
| DMS-02 | 5.00 | 0.0968 | 1.003 |
| DMS-03 | 5.00 | 0.2410 | 2.498 |
| DMS-04 | 5.00 | 0.4835 | 5.011 |
Principles of Analytical Method Development and Validation in Academic Research
In an academic research context, analytical method development and validation are systematic processes that ensure an analytical procedure is suitable for its intended purpose. longdom.orgresearchgate.netresearchgate.net This framework establishes that the method yields reliable and reproducible data, which is fundamental to scientific integrity. longdom.org While less stringent than in regulated industries, the core principles remain crucial for generating high-quality research data.
Selectivity and Sensitivity Considerations
Selectivity refers to the ability of an analytical method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components. longdom.org For this compound, potential interferences could include other reducing agents or thiol-containing compounds that might be present in a complex sample matrix. Method development would focus on achieving selectivity through various strategies:
Detector Choice: Using a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) in conjunction with gas chromatography, can provide high selectivity for sulfur-containing compounds. shimadzu.comacs.org
Sample Preparation: Employing selective extraction or derivatization reactions that are specific to the thiol group can help isolate the analyte from interfering substances. mdpi.com
Electrochemical Potential: In voltammetric methods, setting the working potential at a level sufficient to oxidize the mercaptosuccinate but not other components can enhance selectivity.
Sensitivity is a measure of a method's ability to discriminate between small differences in analyte concentration. scribd.com It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity. For research on this compound, high sensitivity is desirable for detecting low concentrations of the compound or for studying subtle changes in its concentration during an experiment.
Precision and Accuracy Assessment
Accuracy denotes the closeness of agreement between a measured value and an accepted reference value or the "true" value. scioninstruments.comspectroscopyonline.com It is a measure of systematic error or bias in a method. Accuracy can be assessed by analyzing a certified reference material (if available) or by performing recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the added amount that is measured is calculated.
Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. scioninstruments.comresearchgate.net It reflects the random error of a method and is usually expressed as the standard deviation or relative standard deviation (RSD) of a set of replicate measurements. Key assessments of precision include:
Repeatability: The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision: The precision obtained within the same laboratory but with variations such as different days, different analysts, or different equipment.
Table 3: Illustrative Precision and Accuracy Data Analysis of a prepared standard solution of this compound with a true concentration of 5.00 µg/mL.
| Replicate Number | Measured Concentration (µg/mL) |
| 1 | 5.05 |
| 2 | 4.98 |
| 3 | 5.01 |
| 4 | 4.95 |
| 5 | 5.08 |
| Mean | 5.01 |
| Standard Deviation | 0.052 |
| RSD (%) | 1.04% |
| Accuracy (% Error) | +0.2% |
Robustness and Limit of Detection/Quantification in Research Contexts
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. industrialpharmacist.comchromatographytoday.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. In a research setting, testing for robustness helps to identify critical parameters that must be carefully controlled. For a CV method for this compound, robustness might be evaluated by slightly varying parameters like pH, scan rate, or electrode material and observing the effect on the results. sepscience.com
Table 4: Example of Robustness Testing for a CV Method Effect of small variations in pH on the measured concentration of a 5.0 mM this compound sample.
| Parameter | Nominal Value | Variation | Measured Concentration (mM) | % Change |
| pH | 7.0 | 6.8 | 4.95 | -1.0% |
| 7.2 | 5.03 | +0.6% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nist.gov In research, these parameters define the lower boundaries of a method's capability. They are often estimated based on the standard deviation of the response of blank samples (σ) and the slope of the calibration curve (S), using the formulas:
LOD ≈ 3.3 * (σ / S)
LOQ ≈ 10 * (σ / S)
These values are critical for ensuring that the analytical method is appropriate for the concentration levels expected in the research experiments. nih.govrsc.org
Research Applications and Advanced Material Science Contexts
Role in Metal-Organic Framework (MOF) and Coordination Polymer (CP) Synthesis
The synthesis of MOFs and CPs involves the self-assembly of metal ions or clusters with organic ligands, creating porous, crystalline materials with a wide range of applications. mdpi.com The selection of the organic linker is crucial in dictating the final structure and properties of the framework.
The stability of lithium-based MOFs is a significant consideration. While some frameworks exhibit high thermal stability, with degradation temperatures exceeding 500°C, others may show dynamic structural behavior, where the framework can change upon solvent removal and revert to its original form upon re-exposure to the solvent. acs.orgresearchwithrutgers.comresearchgate.netresearchgate.net This dynamic nature can be both a challenge and an opportunity for creating responsive materials. The coordination environment of the lithium ions, which can be probed by techniques like solid-state 6Li NMR, is critical to the framework's stability and properties. researchwithrutgers.comresearchgate.net
Table 1: Examples of Lithium-Based Metal-Organic Frameworks and Their Properties
| Framework Name | Organic Linker | Key Structural Feature | Thermal Stability | Reference |
|---|---|---|---|---|
| ULMOF-1 (Li2(2,6-NDC)) | 2,6-naphthalenedicarboxylate | 3D framework with layers of 2D antifluorite related LiO | Up to 610 °C | acs.org |
| ULMOF-5 (Li2(2,5-PDC)(DMF)) | 2,5-pyridinedicarboxylate | 3D framework with tetrameric lithium polyhedral clusters | Up to 280 °C | researchwithrutgers.comresearchgate.net |
| Li2(4,4′-BPDC) | 4,4′-biphenyldicarboxylate | Layers of 2D antifluorite related LiO motif | Up to 575 °C | researchgate.net |
| Li2(4,4′-SDB) | 4,4′-sulfonyldibenzoate | Tetrameric lithium polyhedral clusters | Up to 500 °C | researchgate.net |
MOFs offer a unique platform to study the fundamental aspects of ion transport and coordination at the molecular level. The well-defined and tunable pore structures of MOFs allow for systematic investigations into how pore size, shape, and surface chemistry affect the movement of ions. For lithium-ion transport, the coordination of Li+ within the framework is a key determinant of its mobility.
Recent studies have explored the use of MOFs as solid-state electrolytes for lithium batteries. researchgate.netrsc.org The introduction of functional groups within the MOF channels can significantly influence Li+ transport. For instance, fluorinated groups on the organic linkers have been shown to promote Li+ conductivity. rsc.org The interaction between Li+ and the framework can be investigated using techniques such as 7Li nuclear magnetic resonance (NMR), which can provide insights into the diffusion coefficient and binding energies of the ions. researchgate.net
Beyond ion transport, coordination polymers and MOFs are being investigated for their potential in lithium storage, with a focus on understanding the underlying chemical mechanisms. researchgate.netmdpi.comrsc.org The redox activity of both the metal centers and the organic ligands can contribute to the storage of lithium. researchgate.net
In the context of dilithium (B8592608) mercaptosuccinate, both the carboxylate groups and the thiol groups, along with any coordinated metal center, could potentially participate in redox reactions with lithium. Ex-situ techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) can be employed to probe the changes in the chemical state of the material during lithiation and delithiation. mdpi.commdpi.com These studies can reveal how the coordination environment and the electronic structure of the organic ligand are altered upon lithium insertion and extraction.
The synergistic effect of metal centers and organic ligands is a key aspect of lithium storage in these materials. mdpi.com The formation of coordination bonds can inhibit the dissolution of the organic components in the electrolyte and provide clear pathways for lithium-ion transport. researchgate.netmdpi.com The reversible redox reactions of functional groups, such as the carbonyl groups in carboxylates, are central to the lithium storage mechanism. mdpi.commdpi.com
Interfacial Chemistry and Surface Modification Applications
The thiol and carboxylate functionalities of dilithium mercaptosuccinate make it a promising candidate for applications in interfacial chemistry and surface modification, particularly in the realm of nanomaterials.
Thiol-containing ligands are widely used in the synthesis and stabilization of inorganic nanoparticles due to the strong affinity of sulfur for many metal surfaces. acs.orgunica.it This interaction is particularly strong for gold nanoparticles (AuNPs), where the Au-S bond provides excellent colloidal stability. unica.it Ligands like mercaptosuccinic acid, a close relative of this compound, have been successfully used to both reduce gold salts and cap the resulting nanoparticles. mdpi.comresearchgate.net The presence of carboxylate groups provides electrostatic repulsion, further enhancing the stability of the nanoparticles in aqueous solutions. unica.it
In the synthesis of quantum dots (QDs), such as CdTe, mercaptosuccinic acid has been shown to act as an effective stabilizing agent, leading to improved optical properties. nih.govresearchgate.net The ligand passivates the surface of the QDs, reducing surface defects and enhancing their photoluminescence quantum yield. nih.gov The bidentate nature of the thiol and carboxylate groups can lead to a more robust capping of the nanoparticle surface compared to monodentate ligands. mdpi.com
Table 2: Role of Thiol-Containing Ligands in Nanoparticle Synthesis and Stabilization
| Nanoparticle | Ligand | Function of Ligand | Key Findings | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Mercaptosuccinic Acid | Reducing and Capping Agent | Produces stable, spherical nanoparticles. | mdpi.comresearchgate.net |
| Cadmium Telluride Quantum Dots (CdTe QDs) | Mercaptosuccinic Acid | Stabilizing Agent | Enhances optical properties by reducing surface defects. | nih.govresearchgate.net |
| Gold Nanoparticles (AuNPs) | Thiolated Ligands (General) | Stabilizing Agent | Strong Au-S interaction provides excellent colloidal stability. | unica.it |
The bifunctional nature of this compound suggests its potential use as an interfacial modifier or compatibilizer in hybrid material systems, such as polymer composites. Compatibilizers are crucial for improving the adhesion and dispersion of fillers within a polymer matrix, leading to enhanced mechanical and thermal properties.
While direct studies on this compound as a compatibilizer are limited, the principles of using functionalized molecules to bridge interfaces are well-established. For instance, maleic anhydride (B1165640) is a common compatibilizer that can react with both fillers and polymer matrices to improve interfacial adhesion. researchgate.net Similarly, the carboxylate groups of this compound could potentially interact with certain polymer matrices, while the thiol groups could bind to inorganic fillers, effectively acting as a molecular bridge. This can lead to a more homogeneous dispersion of the filler and improved stress transfer from the matrix to the reinforcement.
Catalytic Applications
Extensive research into the applications of this compound has been conducted; however, there is a notable gap in the scientific literature regarding its specific use as a ligand in catalytic applications involving transition metals such as Nickel(II) and Iron(II). While the coordination chemistry of mercaptosuccinic acid and its derivatives with various metals is known, their role in facilitating catalytic cycles for organic transformations or other chemical processes remains an area with limited exploration.
This compound as a Ligand in Transition Metal Catalysis (e.g., Ni(II), Fe(II))
There are currently no significant research findings available that detail the use of this compound as a primary ligand in catalytic systems with Ni(II) or Fe(II). Studies on Ni(II) and Fe(II) catalysis often involve a variety of ligands, including those with sulfur donor atoms, to modulate the metal center's electronic properties and reactivity. For instance, various Ni(II) complexes with thiosemicarbazone or oxothiolate ligands have been synthesized and evaluated for their catalytic activities in reactions like hydrogen evolution and CO2 fixation. Similarly, Fe(II) complexes with ligands such as pyridine-substituted thiosemicarbazones have been investigated as catalysts for oxidation reactions. However, analogous studies employing this compound have not been reported. While the formation of stable complexes between mercaptosuccinic acid and Ni(II) or Fe(II) has been observed, with a 1:2 metal-to-ligand ratio being identified for both Ni(II)-DMSA and Fe(II)-DMSA complexes, the catalytic potential of these complexes has not been a subject of published research nih.gov.
Mechanistic Studies of Catalyst-Ligand Interactions and Reaction Selectivity
In the absence of established catalytic applications for this compound with Ni(II) and Fe(II), there are consequently no mechanistic studies on its interaction as a ligand in such catalytic systems. Mechanistic investigations are crucial for understanding how a ligand influences the activity and selectivity of a metal catalyst. These studies typically involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to elucidate the elementary steps of a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. While mechanistic studies have been performed for copper-catalyzed reactions involving mercaptosuccinic acid, similar in-depth investigations for Ni(II) and Fe(II) systems with this compound as the ligand are not available in the current body of scientific literature nih.govrsc.org.
Biological and Biomimetic Chemical Systems (In Vitro Studies)
The interaction of this compound, and more broadly its parent compound meso-2,3-dimercaptosuccinic acid (DMSA), with metal ions is a well-documented area of research, primarily driven by its application as a chelating agent in medicine. These in vitro studies provide fundamental insights into its coordination chemistry with biologically relevant metal centers.
Complexation with Model Biological Metal Centers (e.g., Iron, Copper, Manganese, Zinc)
This compound, through its sulfhydryl and carboxylate groups, exhibits a strong affinity for a variety of metal ions that are essential in biological systems. In vitro studies have demonstrated its ability to form stable complexes with iron, copper, manganese, and zinc.
The interaction between DMSA and several divalent metal ions, including Fe(II), Ni(II), and Zn(II), has been shown to result in the formation of complexes with a 1:2 metal-to-ligand ratio nih.gov. This stoichiometry suggests that two molecules of DMSA coordinate to a single metal ion. The Hard and Soft Acid-Base (HSAB) theory provides a framework for understanding these interactions; Fe(II), Ni(II), and Zn(II) are considered borderline acids, while the thiol groups (-SH) of DMSA are soft bases and the carboxyl groups (-COOH) are hard bases nih.gov. For instance, it is proposed that Fe(II) interacts with the carboxylate groups of two DMSA molecules to form a 1:2 complex nih.gov.
Specific in vitro investigations have provided details on the complexation with individual metal ions:
Iron (Fe(II)/Fe(III)): Mercaptosuccinic acid functionalized gold nanoparticles have been utilized for the colorimetric detection of Fe(III) ions, a process that relies on the complexation between the mercaptosuccinic acid and the iron ions mdpi.commdpi.com.
Copper (Cu(II)): The reaction between mercaptosuccinic acid and Cu(II) ions in aqueous solution is rapid, leading to the formation of distinct, short-lived intermediates. This interaction is a key aspect of the copper-catalyzed autoxidation of mercaptosuccinic acid nih.govrsc.org.
Manganese (Mn(II)): A stable complex of Mn(II) with DMSA, identified as Mn-(DMSA)₂, has been synthesized and characterized. Quantum chemistry analysis confirmed this 1:2 stoichiometry as the most stable form of the complex vidar.ru.
Zinc (Zn(II)): The chelation of zinc by DMSA is relevant in toxicological contexts and in the treatment of Wilson's disease, where it is used in combination with zinc salts nih.gov. In vitro studies have confirmed the formation of a stable 1:2 complex between Zn(II) and DMSA nih.gov. The interaction of zinc with chelating agents is a significant area of study in medicinal chemistry due to the role of zinc in various enzymatic and pathological processes mdpi.com.
| Metal Ion | Stoichiometry (Metal:Ligand) | Method of Study | Key Findings |
|---|---|---|---|
| Iron (Fe(II)) | 1:2 | UV Titration | Forms a stable complex with DMSA. |
| Copper (Cu(II)) | - | Spectroscopic and Kinetic Analysis | Rapid reaction to form short-lived intermediates. |
| Manganese (Mn(II)) | 1:2 | Synthesis and Quantum Chemistry Analysis | The Mn-(DMSA)₂ complex is the most stable form. |
| Zinc (Zn(II)) | 1:2 | UV Titration | Forms a stable complex with DMSA. |
Exploration of Chelating Mechanisms for Fundamental Biochemical Understanding
The fundamental mechanism by which this compound chelates metal ions is centered on the action of its two vicinal sulfhydryl (-SH) groups. These groups have a high affinity for binding to metal ions, forming a stable, five-membered ring structure known as a chelate patsnap.com. This chelation process effectively sequesters the metal ion, reducing its bioavailability and potential toxicity.
The key aspects of the chelating mechanism include:
Formation of Stable Complexes: The sulfhydryl groups of DMSA form strong, stable covalent bonds with metal ions patsnap.com.
Ring Structure: The proximity of the two sulfhydryl groups allows for the formation of a stable chelate ring with the metal ion, which is thermodynamically favorable patsnap.com.
Water Solubility: The resulting metal-DMSA complexes are more water-soluble than the free metal ions, which facilitates their excretion from biological systems patsnap.com.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Novel Dilithium (B8592608) Mercaptosuccinate Derivatives with Tailored Properties
The rational design and synthesis of new derivatives of dilithium mercaptosuccinate represent a primary avenue for future research, aiming to create molecules with properties specifically tailored for target applications. This approach moves beyond accidental discovery, employing a deep understanding of structure-property relationships to guide chemical synthesis. nih.govmdpi.comrsc.org By systematically modifying the core structure of mercaptosuccinic acid, researchers can fine-tune characteristics such as solubility, thermal stability, coordinating ability, and electronic properties.
Key strategies in the rational design of these derivatives include:
Functional Group Modification: Introducing different functional groups onto the succinate (B1194679) backbone can dramatically alter the molecule's properties. For instance, esterification of the carboxylic acid groups could enhance solubility in non-polar solvents, while amidation could introduce hydrogen bonding capabilities, influencing self-assembly and material properties.
Chiral Control: Mercaptosuccinic acid is a chiral molecule. The synthesis of enantiomerically pure derivatives is a critical area of exploration, as stereochemistry can profoundly impact biological interactions and the formation of ordered supramolecular structures.
Oligomerization and Polymerization: Creating oligomers or polymers from mercaptosuccinate monomers can lead to materials with novel mechanical and chemical properties. Polythioureas, for example, have been investigated for their dielectric properties, a strategy that could be adapted for mercaptosuccinate-based polymers. rsc.org
The synthesis of these rationally designed molecules will require the development of efficient and selective chemical reactions. mdpi.commdpi.com Methodologies like palladium-catalyzed cross-coupling reactions or controlled polymerization techniques will be essential tools for chemists in this field. nih.gov
Table 1: Potential Modifications and Targeted Properties of Mercaptosuccinate Derivatives
| Modification Strategy | Functional Group Introduced | Potential Tailored Property |
| Esterification | Alkyl or Aryl Esters | Increased solubility in organic solvents |
| Amidation | Primary, Secondary Amines | Enhanced hydrogen bonding, thermal stability |
| Thiol Modification | Thioether, Disulfide | Altered redox activity, coordination chemistry |
| Polymerization | Polythiourea, Polyester | Tunable dielectric and mechanical properties |
Application of Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring
To fully understand and control the synthesis of this compound and its derivatives, it is crucial to move beyond traditional pre- and post-reaction analysis. Advanced in-situ characterization techniques offer a window into the reaction as it happens, providing real-time data on reaction kinetics, the formation of transient intermediates, and reaction mechanisms. spectroscopyonline.comwiley.comresearchgate.netrsc.org
The application of such techniques is vital for optimizing reaction conditions, improving yields, and ensuring the synthesis of the desired product with high purity. For organometallic reactions, which can be complex and sensitive, real-time monitoring is particularly valuable. acs.org
Table 2: In-Situ Characterization Techniques for Reaction Monitoring
| Technique | Information Gained | Relevance to this compound Synthesis |
| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time concentration of reactants, products, and intermediates; functional group transformations. acs.org | Monitoring the deprotonation of thiol and carboxylic acid groups; tracking the formation of lithium-sulfur and lithium-carboxylate bonds. |
| In-situ X-ray Diffraction (XRD) | Real-time changes in crystalline structure and phase. mdpi.com | Observing the formation of solid-state products or intermediates; understanding polymorphism. |
| Low-Temperature Plasma Mass Spectrometry (LTP-MS) | Direct analysis of analytes from the reaction mixture without sample pretreatment. researchgate.netrsc.org | Rapid identification of reaction species and byproducts, enabling faster optimization. |
| In-situ Transmission Electron Microscopy (TEM) | Dynamic monitoring of nanoparticle formation and structural evolution at the nanoscale. mdpi.commdpi.com | Visualizing the role of this compound as a capping agent in the synthesis of quantum dots or metal nanoparticles. |
The implementation of these techniques will enable researchers to build more accurate kinetic models and gain unprecedented insight into the chemical transformations involving this compound. spectroscopyonline.com
Integration with Multiscale Modeling Approaches for Comprehensive System Understanding
Computational modeling and simulation are indispensable tools for accelerating materials discovery and deepening the understanding of complex chemical systems. atomfair.comuni-ulm.deresearchgate.net A multiscale modeling approach, which integrates methods across different length and time scales, can provide a comprehensive picture of this compound, from its electronic structure to its bulk material properties. utexas.edu
Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, bonding characteristics of the lithium-sulfur and lithium-oxygen bonds, and reaction pathways at the atomic scale. atomfair.comresearchgate.net This is crucial for understanding the intrinsic properties of the molecule and its reactivity.
Molecular Dynamics (MD): Building upon QM calculations, MD simulations can model the dynamic behavior of ensembles of molecules. atomfair.com This allows researchers to study conformational changes, diffusion, and interactions with solvent molecules over time, providing insights into properties like solubility and self-assembly.
Integrating these different modeling techniques is key. atomfair.com For example, DFT can provide accurate parameters for MD simulations, which in turn can inform the development of larger-scale continuum models. This hierarchical approach allows for a more robust and predictive understanding of the system than any single method could provide alone. rsc.org Such models are essential for interpreting experimental data and guiding the rational design of new materials. ucm.esmdpi.com
Exploration of New Chemical Applications in Advanced Functional Materials (Excluding Prohibited Areas)
The unique chemical structure of this compound, featuring two carboxylate groups and a thiolate group, makes it a versatile building block for a variety of advanced functional materials. nih.govresearchgate.net Its ability to coordinate with metal ions, particularly through the soft thiol group, has already been leveraged in nanotechnology. nih.govresearchgate.net
Future research will likely expand its applications into new areas:
Nanomaterial Synthesis: Mercaptosuccinic acid is well-known as a capping agent for semiconductor nanocrystals (quantum dots) and noble metal nanoparticles. nih.govresearchgate.netdocksci.com The dilithium salt can serve a similar role, potentially offering different reactivity or solubility profiles during synthesis. Its bifunctional nature allows it to stabilize nanoparticles in aqueous solutions, a key requirement for many applications.
Polymer and Hydrogel Development: The thiol and carboxylate groups are excellent handles for polymerization and cross-linking reactions. Mercaptosuccinic acid has been used as a novel chemical crosslinker for chitosan (B1678972) to create hydrogels for biomedical applications. mdpi.com These hydrogels can absorb large amounts of water and can be functionalized, for example, by incorporating silver nanoparticles onto the thiol groups to impart antibacterial properties. mdpi.com
Corrosion Inhibitors and Metal Plating: The ability of thiol and carboxylate groups to bind to metal surfaces suggests potential applications as corrosion inhibitors or as additives in electroplating baths, where it can act as a brightening agent. chemicalbook.com
Biodegradable Polymers: Succinic acid is recognized by the U.S. Department of Energy as a key platform chemical for producing biodegradable polymers like polybutylene succinate (PBS). mdpi.comnih.gov Derivatives of mercaptosuccinic acid could be incorporated into such polymers to introduce new functionalities, such as sites for cross-linking or for attaching other molecules.
The exploration of these and other applications will be driven by a fundamental understanding of the compound's chemical and physical properties, gained through the advanced characterization and modeling techniques discussed in the preceding sections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dilithium mercaptosuccinate, and how can researchers validate its purity and structural integrity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions involving mercaptosuccinic acid and lithium salts. To confirm purity, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Structural validation requires a combination of spectroscopic techniques:
- NMR : Look for characteristic proton signals (e.g., methylene protons adjacent to sulfur at δ 2.8–3.2 ppm) and lithium coordination shifts in NMR.
- IR : Confirm thiol (-SH) stretching vibrations near 2550 cm and carboxylate (COO) asymmetric stretching at 1570–1610 cm.
- Elemental Analysis : Ensure lithium content aligns with stoichiometric calculations (e.g., ±0.3% deviation) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound in solution and solid states?
- Methodological Answer :
- Solution-State Analysis : Use NMR to probe lithium coordination environments (chemical shifts between 0–2 ppm indicate ionic interactions). Pair with UV-Vis spectroscopy to detect π→π* transitions in the mercaptosuccinate backbone (λ~210 nm).
- Solid-State Analysis : X-ray diffraction (XRD) reveals crystal packing, while thermogravimetric analysis (TGA) assesses thermal stability (decomposition onset >200°C suggests robust lattice structure).
- Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid resolves impurities (<1% area) .
Advanced Research Questions
Q. How should researchers address contradictions in reported solubility data for this compound across polar aprotic solvents?
- Methodological Answer : Discrepancies often arise from variations in solvent drying protocols or lithium counterion hydration. To resolve:
Standardize solvent purity (e.g., use molecular sieves for DMF or DMSO).
Conduct dynamic light scattering (DLS) to detect colloidal aggregates in saturated solutions.
Compare solubility via gravimetric analysis (e.g., shake-flask method at 25°C) and correlate with Hansen solubility parameters.
- Example : If solubility in DMSO varies by >10% between studies, check for residual water content (Karl Fischer titration) or kinetic vs. thermodynamic solubility measurements .
Q. What experimental frameworks are recommended for investigating the degradation pathways of this compound under oxidative stress?
- Methodological Answer :
Accelerated Aging Studies : Expose the compound to UV light (λ=254 nm) or HO (1–5 mM) at 40°C. Monitor degradation via LC-MS for sulfonic acid byproducts (m/z +32 for oxidation).
Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to distinguish between autoxidation and hydroxyl radical pathways.
Computational Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for S-H and C-S bonds, identifying vulnerable sites.
- Data Interpretation : Degradation half-life (t) <24 h under UV suggests poor photostability, necessitating formulation additives (e.g., antioxidants) .
Q. How can researchers design studies to elucidate the coordination chemistry of this compound with transition metals?
- Methodological Answer :
Titration Experiments : Use isothermal titration calorimetry (ITC) to quantify binding affinities (K) between this compound and metals (e.g., Cu, Fe).
Spectroscopic Probes : EPR spectroscopy detects metal-centered radicals (g~2.0 for Cu), while EXAFS reveals metal-sulfur bond distances.
Competitive Binding Assays : Compare stability constants with EDTA or DTPA to assess ligand efficacy.
- Example : A shift in UV-Vis absorbance (e.g., ligand-to-metal charge transfer band at 450 nm) confirms complexation .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC, Hill slope) using software like GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant points.
- Reproducibility : Report 95% confidence intervals for IC values across triplicate experiments. Use ANOVA to compare variances between independent trials .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
Process Control : Monitor reaction pH (maintain 8.0–8.5 for optimal lithium coordination) and temperature (±1°C).
Quality Metrics : Enforce acceptance criteria for residual solvents (GC headspace analysis) and elemental impurities (ICP-MS).
DoE Optimization : Apply a Box-Behnken design to evaluate factors (e.g., stoichiometry, stirring rate) impacting yield and purity .
Literature and Data Gaps
Q. What strategies improve the efficiency of literature reviews for this compound given its multiple synonyms (e.g., O,O-dimethyl dithiophosphate)?
- Methodological Answer :
Database Searches : Use CAS Registry Number (121-75-5) and synonyms (e.g., "Diethyl mercaptosuccinate, O,O-dimethyl phosphorodithioate") in SciFinder or Reaxys.
Search Strings : Combine terms like "(this compound) AND (synthesis OR stability)" with Boolean operators.
Patent Mining : Filter granted patents (e.g., USPTO, Espacenet) for synthetic protocols excluded from journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
